molecular formula C14H17F2NO4 B171002 (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid CAS No. 167993-00-2

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid

Cat. No. B171002
M. Wt: 301.29 g/mol
InChI Key: JNELGIOSRKVOJY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid, commonly known as difluoropropionic acid, is an organofluorine compound used in a variety of scientific research applications. As an organofluorine compound, difluoropropionic acid is a versatile reagent with a wide range of properties and applications. Its unique structure and properties make it a valuable tool for scientists in the fields of organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Asymmetric Synthesis and Peptide Building Blocks

(Kubryk & Hansen, 2006) demonstrated the asymmetric hydrogenation of enamine esters to synthesize (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, showcasing a methodology for preparing beta-amino acid pharmacophores with high enantiomeric excess, indicating a route for the synthesis of chiral compounds.

Modular Synthesis of Protected Amino Acid Derivatives

(Temperini et al., 2020) developed a synthetic strategy for the preparation of orthogonally protected methyl esters of non-proteinogenic amino acids, using a base-labile protecting group paired with acid-labile tert-butoxycarbonyl (Boc) moieties. This study highlights the utility of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid and related compounds in the synthesis of complex amino acid derivatives.

Palladium-Catalyzed Tert-Butyloxycarbonylation

(Amii et al., 2000) described a palladium-catalyzed tert-butyloxycarbonylation of trifluoroacetimidoyl iodides, a precursor to fluorinated alpha-amino acids. This method provides an efficient approach to introduce the Boc-protecting group, demonstrating the compound's role in facilitating the synthesis of fluorinated amino acid derivatives.

Chiral Monomer Precursors for Polyamide Synthesis

(Gómez et al., 2003) focused on synthesizing a chiral monomer precursor of a AABB-type stereoregular polyamide, derived from natural amino acids like L-glutamic acid and L-alanine, further underscoring the versatility of this compound in polymer chemistry.

Synthesis and Anti-Microbial Evaluation of Thiadiazole Derivatives

(Pund et al., 2020) synthesized new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid, leading to thiadiazole derivatives with strong anti-microbial activities. This application highlights the compound's potential in medicinal chemistry, particularly in developing new antimicrobial agents.

properties

IUPAC Name

(2S)-3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNELGIOSRKVOJY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595395
Record name N-(tert-Butoxycarbonyl)-2,4-difluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid

CAS RN

167993-00-2
Record name N-(tert-Butoxycarbonyl)-2,4-difluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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